3-Thiomorpholinecarboxylic acid, 6-[(3-chloro-4-methylphenyl)methyl]-5-oxo-
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Overview
Description
3-Thiomorpholinecarboxylic acid, 6-[(3-chloro-4-methylphenyl)methyl]-5-oxo- is a complex organic compound with a unique structure that includes a thiomorpholine ring, a carboxylic acid group, and a substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiomorpholinecarboxylic acid, 6-[(3-chloro-4-methylphenyl)methyl]-5-oxo- typically involves multiple steps, starting with the formation of the thiomorpholine ring. This can be achieved through the reaction of a suitable amine with a sulfur-containing reagent. The carboxylic acid group is then introduced through carboxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
3-Thiomorpholinecarboxylic acid, 6-[(3-chloro-4-methylphenyl)methyl]-5-oxo- undergoes various types of chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3-Thiomorpholinecarboxylic acid, 6-[(3-chloro-4-methylphenyl)methyl]-5-oxo- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-Thiomorpholinecarboxylic acid, 6-[(3-chloro-4-methylphenyl)methyl]-5-oxo- involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of key enzymes in metabolic pathways, leading to therapeutic effects such as reduced inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Thiomorpholine-3-carboxylic acid: Similar structure but lacks the substituted phenyl group.
6-Substituted Uracil Derivatives: Similar in having a substituted aromatic ring but differ in the core structure.
Uniqueness
3-Thiomorpholinecarboxylic acid, 6-[(3-chloro-4-methylphenyl)methyl]-5-oxo- is unique due to its combination of a thiomorpholine ring, a carboxylic acid group, and a substituted phenyl group. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds .
Properties
CAS No. |
1269528-63-3 |
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Molecular Formula |
C13H14ClNO3S |
Molecular Weight |
299.77 g/mol |
IUPAC Name |
6-[(3-chloro-4-methylphenyl)methyl]-5-oxothiomorpholine-3-carboxylic acid |
InChI |
InChI=1S/C13H14ClNO3S/c1-7-2-3-8(4-9(7)14)5-11-12(16)15-10(6-19-11)13(17)18/h2-4,10-11H,5-6H2,1H3,(H,15,16)(H,17,18) |
InChI Key |
JJNFVSNGUSASIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CC2C(=O)NC(CS2)C(=O)O)Cl |
Origin of Product |
United States |
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